3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Description
Properties
IUPAC Name |
3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3S/c30-20-10-12-21(13-11-20)32-26(37)18-39-29-34-23-9-5-4-8-22(23)27-33-24(28(38)35(27)29)14-15-25(36)31-17-16-19-6-2-1-3-7-19/h1-13,24H,14-18H2,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOSFMRPARQAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 543.62 g/mol. The structure features a unique combination of functional groups, notably the fluorophenyl group, which may enhance its lipophilicity and bioavailability. The presence of the imidazoquinazoline moiety is significant as it is known for various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, modulating signaling pathways critical for cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest that it may affect:
- Cell proliferation : By inhibiting key enzymes involved in cell cycle regulation.
- Apoptosis : Inducing programmed cell death in cancerous cells.
- Inflammation : Modulating inflammatory responses through inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have indicated that derivatives of imidazoquinazoline compounds exhibit promising anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that imidazoquinazoline derivatives could reduce the viability of cancer cells by over 50% at concentrations as low as 10 µM .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Research has shown that similar structures possess significant antibacterial and antifungal activities. In vitro assays revealed that related compounds exhibited minimum inhibitory concentrations (MICs) against several pathogens, suggesting a broad spectrum of antimicrobial activity .
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that a structurally similar compound demonstrated an IC50 value of 8 µM against breast cancer cells, indicating potent anticancer activity .
- Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values as low as 5 µg/mL, highlighting their potential as effective antimicrobial agents .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in cell cycle regulation |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cytokine Modulation | Reduces levels of pro-inflammatory cytokines |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide exhibit significant anticancer properties. Mechanisms include:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, thereby reducing tumor growth.
- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The imidazoquinazoline structure is associated with antimicrobial effects. Preliminary studies suggest that this compound could inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes, similar to other triazole derivatives that have demonstrated antifungal activity .
Anti-inflammatory Effects
The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of diseases characterized by chronic inflammation .
Case Studies
Several studies have investigated the efficacy of compounds related to this compound:
- In vitro Anticancer Studies : Research published in the Journal of Medicinal Chemistry highlighted triazole derivatives that exhibited potent anticancer activity through apoptosis induction in specific cancer models.
- Fluorinated Compounds Research : Studies focusing on fluorinated compounds demonstrated enhanced efficacy against cancer cells compared to non-fluorinated analogs, suggesting that the fluorophenyl group contributes significantly to biological activity .
Data Tables
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis of structurally analogous heterocyclic compounds (e.g., imidazoquinazolines or triazoloquinazolines) typically involves:
- Stepwise functionalization : Introduce the sulfanyl group via nucleophilic substitution or thiol-ene coupling. For example, sulfanyl-containing intermediates can be synthesized using HBTU-mediated amidation (as seen in sulphamethoxazole derivatives) .
- Cyclization : Form the imidazo[1,2-c]quinazoline core via thermal or catalytic cyclization under inert atmospheres (e.g., 1,4-dioxane with acetic acid as a catalyst) .
- Characterization : Use 1H/13C-NMR for structural confirmation (e.g., chemical shifts for fluorophenyl protons at δ 7.2–7.8 ppm and carbonyl groups at δ 165–175 ppm) and LC-MS for purity assessment (e.g., m/z values aligned with theoretical molecular weight ±0.5 Da) .
Advanced: How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural validation?
Methodological Answer:
Contradictions often arise from:
- Dynamic equilibria : Tautomerism in the imidazoquinazoline core may cause variable NMR signals. Use variable-temperature NMR (VT-NMR) to observe shifts in proton environments .
- Ionization in LC-MS : Adduct formation (e.g., [M+Na]+) can distort mass data. Employ high-resolution mass spectrometry (HRMS) with ESI+ and ESI- modes to cross-validate molecular ions .
- Impurity interference : Co-eluting byproducts in LC-MS can skew results. Optimize HPLC gradients (e.g., Chromolith columns with acetonitrile/0.1% formic acid) for baseline separation .
Basic: What initial biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
Prioritize assays based on structural motifs:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the quinazoline scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays with purified enzymes .
- Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations, comparing IC50 values to reference drugs like gefitinib .
- Solubility assessment : Use shake-flask method with PBS (pH 7.4) and DMSO controls to determine bioavailability thresholds .
Advanced: How can computational modeling optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Reaction path prediction : Apply quantum chemical calculations (e.g., DFT with Gaussian 16) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on yield. Polar aprotic solvents (e.g., DMF) often enhance sulfanyl-group reactivity .
- Scale-up parameters : Integrate AI-driven tools (e.g., COMSOL Multiphysics) to simulate heat/mass transfer in batch reactors, minimizing exothermic risks during cyclization .
Advanced: What strategies address low yields in the final amidation step?
Methodological Answer:
Low yields (e.g., <50%) may result from:
- Steric hindrance : Replace bulky coupling agents (e.g., EDC·HCl) with COMU or PyBOP for better steric accommodation .
- Moisture sensitivity : Use molecular sieves (3Å) in anhydrous DCM to prevent hydrolysis of active esters .
- Temperature control : Optimize via Design of Experiments (DoE) to balance reaction rate and byproduct formation. For example, 0–5°C for carbodiimide activation, then 25°C for amide bond formation .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from fluorophenyl groups .
- Ventilation : Use fume hoods for reactions involving volatile amines (e.g., triethylamine) or thiols .
- Spill management : Neutralize acidic/byproduct residues with 5% sodium bicarbonate before disposal .
Advanced: How can AI-driven tools resolve conflicting bioactivity data across assays?
Methodological Answer:
- Data integration : Use platforms like ChemAxon or KNIME to merge heterogeneous datasets (e.g., IC50, solubility, logP) and identify structure-activity relationships (SAR) .
- Contradiction analysis : Apply machine learning (e.g., random forests) to rank assay reliability based on historical reproducibility metrics .
- Hypothesis testing : Validate outliers via orthogonal assays (e.g., SPR for binding affinity if fluorescence assays show variability) .
Advanced: What mechanistic studies elucidate its mode of action in kinase inhibition?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with target kinases (e.g., EGFR T790M mutant) to map binding interactions (e.g., hydrogen bonds with hinge regions) .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- Resistance profiling : Generate kinase mutants (e.g., C797S) via site-directed mutagenesis to study compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
